molecular formula C44H58N2O9 B8115052 Norbornene PEG7 Pyrene

Norbornene PEG7 Pyrene

Cat. No.: B8115052
M. Wt: 758.9 g/mol
InChI Key: OTZIYUSOUWVGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene PEG7 Pyrene is a compound that combines the structural features of norbornene, polyethylene glycol (PEG), and pyrene. Norbornene is a bicyclic hydrocarbon known for its reactivity and utility in polymer chemistry. Polyethylene glycol is a polyether compound with many applications, including in pharmaceuticals and biotechnology. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties. The combination of these three components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene PEG7 Pyrene typically involves the following steps:

    Synthesis of Norbornene Derivative: Norbornene can be synthesized via the Diels-Alder reaction between cyclopentadiene and ethylene.

    Attachment of Polyethylene Glycol: Polyethylene glycol chains are attached to the norbornene derivative through esterification or etherification reactions.

    Conjugation with Pyrene: The final step involves the conjugation of pyrene to the polyethylene glycol-norbornene derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Norbornene PEG7 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Norbornene PEG7 Pyrene depends on its application:

Comparison with Similar Compounds

Uniqueness: Norbornene PEG7 Pyrene stands out due to its combination of three distinct components, each contributing unique properties. The norbornene component provides reactivity and polymerization potential, the polyethylene glycol enhances solubility and biocompatibility, and the pyrene moiety offers fluorescence capabilities. This combination makes it a versatile compound with applications across multiple fields .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58N2O9/c47-41(6-2-3-34-9-10-37-12-11-35-4-1-5-36-13-14-39(34)43(37)42(35)36)45-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-46-44(48)40-32-33-7-8-38(40)31-33/h1,4-5,7-14,33,38,40H,2-3,6,15-32H2,(H,45,47)(H,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZIYUSOUWVGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58N2O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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